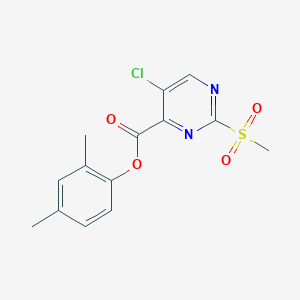
2,4-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DIMETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the 2,4-dimethylphenyl and 5-chloro-2-methanesulfonyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
科学的研究の応用
2,4-DIMETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Pyrimidine derivatives are often explored for their potential as therapeutic agents, including anticancer, antiviral, and antibacterial properties.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
作用機序
5-クロロ-2-(メチルスルホニル)ピリミジン-4-カルボン酸2,4-ジメチルフェニルエステルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節することで効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、潜在的な抗がん効果をもたらす可能性があります。正確な分子標的や経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 5-クロロ-2-(メチルチオ)ピリミジン-4-カルボン酸
- 5-メチル-2-(メチルスルホニル)ピリミジン-4-カルボン酸メチルエステル
- トリアゾール-ピリミジンハイブリッド
独自性
5-クロロ-2-(メチルスルホニル)ピリミジン-4-カルボン酸2,4-ジメチルフェニルエステルは、その特定の置換パターンにより、明確な化学的および生物学的特性を付与されるため、ユニークです。2,4-ジメチルフェニル基とメチルスルホニル基の存在により、他のピリミジン誘導体と区別され、分子標的とのユニークな相互作用や、研究や産業における独自の応用につながる可能性があります。
化学反応の分析
反応の種類
5-クロロ-2-(メチルスルホニル)ピリミジン-4-カルボン酸2,4-ジメチルフェニルエステルは、次のような様々な化学反応を受けます。
置換反応: 塩素原子は、アミンやチオールなどの他の求核剤と置換できます。
酸化と還元反応: メチルスルホニル基は、酸化されてスルホン誘導体になるか、還元されてスルフィド誘導体になることができます。
加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアルコールになります。
一般的な試薬と条件
置換反応: アミンやチオールなどの求核剤で、多くの場合、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下。
酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
加水分解: 酸性条件(例:塩酸)または塩基性条件(例:水酸化ナトリウム)。
形成される主な生成物
置換: 様々な置換ピリミジン誘導体。
酸化: スルホン誘導体。
還元: スルフィド誘導体。
加水分解: カルボン酸とアルコール。
4. 科学研究への応用
5-クロロ-2-(メチルスルホニル)ピリミジン-4-カルボン酸2,4-ジメチルフェニルエステルは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 特に新規薬剤の開発における潜在的な治療用途について探求されています。
工業: 特殊化学品や材料の製造に使用されています。
特性
分子式 |
C14H13ClN2O4S |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-4-5-11(9(2)6-8)21-13(18)12-10(15)7-16-14(17-12)22(3,19)20/h4-7H,1-3H3 |
InChIキー |
ZOHIFIFKCDGAQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318424.png)
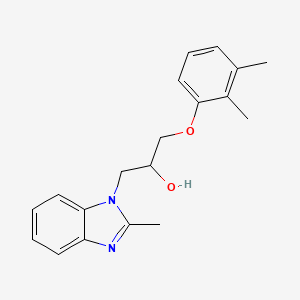
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11318449.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318450.png)
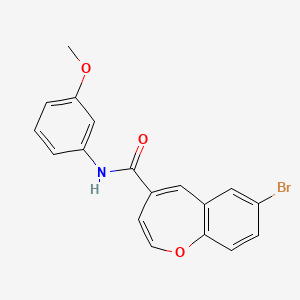
![4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11318457.png)
![2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318463.png)
![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318466.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318475.png)

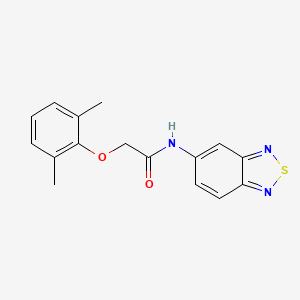
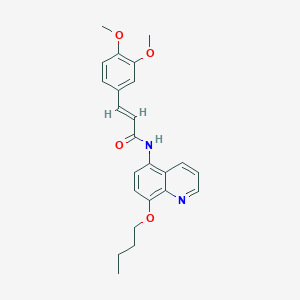
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)
